1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3-chloro-2-fluorophenylmethyl group and a methyl group
Preparation Methods
The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders. Its structural features make it a candidate for binding to specific receptors or enzymes involved in neurological pathways.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its interaction with cellular receptors and its impact on cellular signaling pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine can be compared with other similar compounds, such as:
1-[(3-Chloro-2-methylphenyl)methyl]-2-methylpiperazine: This compound has a similar structure but with a methyl group instead of a fluorine atom. The presence of different substituents can influence the compound’s reactivity and biological activity.
1-[(3-Fluoro-2-chlorophenyl)methyl]-2-methylpiperazine: This is another closely related compound with the positions of chlorine and fluorine atoms swapped. Such structural variations can affect the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-9-7-15-5-6-16(9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJMTQIQOFQARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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